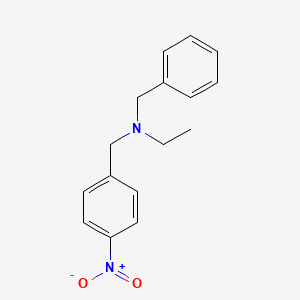
3-allyl-6-bromo-2-thioxo-2,3-dihydro-4(1H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-allyl-6-bromo-2-thioxo-2,3-dihydro-4(1H)-quinazolinone is a heterocyclic organic compound that belongs to the quinazolinone family. It is a yellowish crystalline solid that has attracted significant attention due to its potential applications in medicinal chemistry.
作用機序
The mechanism of action of 3-allyl-6-bromo-2-thioxo-2,3-dihydro-4(1H)-quinazolinone is not fully understood. However, it has been suggested that its biological activities may be attributed to its ability to interact with specific targets in the body, such as enzymes and receptors. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. Additionally, it has also been shown to interact with gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of anxiety and convulsions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-allyl-6-bromo-2-thioxo-2,3-dihydro-4(1H)-quinazolinone have been extensively studied. It has been reported to exhibit antimicrobial activity against a wide range of microorganisms, including bacteria and fungi. Moreover, it has also been shown to possess antitumor activity against various cancer cell lines. Additionally, it has been reported to possess anti-inflammatory activity by inhibiting the production of inflammatory cytokines. Furthermore, it has also been shown to possess anticonvulsant and anxiolytic activity by interacting with GABA receptors.
実験室実験の利点と制限
One of the advantages of 3-allyl-6-bromo-2-thioxo-2,3-dihydro-4(1H)-quinazolinone is its potential as a lead compound for the development of new drugs. Its diverse biological activities make it an attractive target for drug discovery. Moreover, its synthesis method is relatively simple, making it easily accessible for further studies. However, one of the limitations of 3-allyl-6-bromo-2-thioxo-2,3-dihydro-4(1H)-quinazolinone is its poor solubility in water, which may affect its bioavailability and limit its use in certain applications.
将来の方向性
There are several future directions for the study of 3-allyl-6-bromo-2-thioxo-2,3-dihydro-4(1H)-quinazolinone. One potential direction is the development of new derivatives with improved solubility and bioavailability. Moreover, further studies are needed to elucidate its mechanism of action and to identify its specific targets in the body. Additionally, more studies are needed to evaluate its potential as an antitumor agent and to investigate its effects on cancer stem cells. Furthermore, its potential as an antiviral agent and its effects on the immune system should also be explored.
合成法
The synthesis of 3-allyl-6-bromo-2-thioxo-2,3-dihydro-4(1H)-quinazolinone has been reported in the literature. One of the methods involves the reaction of 2-aminobenzamide with ethyl bromoacetate in the presence of potassium carbonate to yield 2-ethoxycarbonylquinazolin-4(3H)-one. The subsequent reaction of this compound with thiosemicarbazide and allyl bromide in the presence of triethylamine results in the formation of 3-allyl-6-bromo-2-thioxo-2,3-dihydro-4(1H)-quinazolinone.
科学的研究の応用
3-allyl-6-bromo-2-thioxo-2,3-dihydro-4(1H)-quinazolinone has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit a wide range of biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory properties. Moreover, it has also been shown to possess potential as an anticonvulsant and anxiolytic agent.
特性
IUPAC Name |
6-bromo-3-prop-2-enyl-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2OS/c1-2-5-14-10(15)8-6-7(12)3-4-9(8)13-11(14)16/h2-4,6H,1,5H2,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYEDNGYQMWGSPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(C=CC(=C2)Br)NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N'-[(3,4-dimethoxyphenyl)acetyl]benzohydrazide](/img/structure/B5869144.png)
![N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5869151.png)
![3-(2-furyl)-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)acrylamide](/img/structure/B5869159.png)
![N-[2-(3-chlorophenyl)ethyl]ethanesulfonamide](/img/structure/B5869163.png)




![N-(2,4-difluorophenyl)-3-[(2-naphthyloxy)methyl]benzamide](/img/structure/B5869213.png)
![N-[4-(acetylamino)phenyl]-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide](/img/structure/B5869214.png)
![N-(2,4-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5869217.png)
![4-[(3-methyl-2-thienyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5869223.png)
![3-{4-ethyl-5-[(3-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5869235.png)
